N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline
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Overview
Description
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline is an organic compound characterized by its unique chemical structure, which includes a nitrovinyl group, a methylsulfanyl group, and a trifluoromethoxy group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)aniline and methylsulfanyl acetaldehyde.
Formation of Nitrovinyl Intermediate: The nitrovinyl group is introduced through a nitration reaction, where the aniline derivative is treated with a nitrating agent like nitric acid under controlled conditions.
Addition of Methylsulfanyl Group: The methylsulfanyl group is then added via a nucleophilic substitution reaction, where the nitrovinyl intermediate reacts with a methylsulfanyl donor, such as methylthiol, in the presence of a base like sodium hydroxide.
Final Assembly: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline exerts its effects depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. This can lead to inhibition or activation of the target, resulting in a therapeutic effect.
In Materials Science: The electronic properties of the compound, influenced by the trifluoromethoxy and nitrovinyl groups, enable it to participate in charge transfer processes, which are crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19-9(6-15(16)17)14-7-2-4-8(5-3-7)18-10(11,12)13/h2-6,14H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMUMYKHLBTDOY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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